N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C25H22N4O2. It is known for its unique structural features, which include a benzotriazole moiety, a benzofuran ring, and a butylphenyl group.
Preparation Methods
The synthesis of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole and benzofuran intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole and benzofuran moieties are known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide: This compound has a methyl group instead of a butyl group, leading to different chemical and biological properties.
N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide:
N-{[2-(4-propylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide: The propyl group introduces variations in the compound’s physical and chemical properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C26H23N5O2S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[[2-(4-butylphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H23N5O2S/c1-2-3-6-17-9-12-20(13-10-17)31-29-21-14-11-19(16-22(21)30-31)27-26(34)28-25(32)24-15-18-7-4-5-8-23(18)33-24/h4-5,7-16H,2-3,6H2,1H3,(H2,27,28,32,34) |
InChI Key |
TZPCXAITSSEMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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